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Compound of Interest

Compound Name: N-p-Tolyl-guanidine oxalate

CAS No.: 1187927-45-2

Cat. No.: B1430305

Get Quote

Executive Summary
The physicochemical properties of active pharmaceutical ingredients (APIs)—specifically

solubility, stability, and bioavailability—are dictated by their solid-state structure. Guanidine

derivatives, such as N-p-tolyl-guanidine, are critical intermediates in medicinal chemistry (e.g.,

for sigma receptor ligands). However, the free base often exhibits poor aqueous solubility.

Salt formation with oxalic acid is a strategic crystal engineering approach. The oxalate

counterion acts as a robust hydrogen-bond acceptor, capable of forming predictable

supramolecular synthons with the guanidinium cation. This guide provides a rigorous workflow

for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of N-p-tolyl-
guanidine oxalate, with a specific focus on validating the Charge-Assisted Hydrogen Bond

(CAHB) networks.
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Compound:N-p-Tolyl-guanidine (1-(p-tolyl)guanidine)
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Counterion: Oxalic Acid (Ethanedioic acid)

Rationale: The planar guanidinium cation (

) and the carboxylate/oxalate anion form a "supramolecular heterosynthon" that is
energetically favorable, often overriding other packing forces.

Synthesis Workflow
To ensure a pure crystalline phase, we employ a two-step protocol: synthesis of the free base

followed by controlled salt formation.

Step 1: Guanylation of p-Toluidine
The preferred route avoids toxic mercury reagents (desulfurization) in favor of cyanamide

addition.

Reagents: p-Toluidine (1.0 eq), Cyanamide (1.2 eq), HCl (cat.), Ethanol.

Conditions: Reflux at 80°C for 6-12 hours.

Purification: Basification (NaOH)

Extraction (EtOAc)

Recrystallization (Toluene).

Step 2: Oxalate Salt Formation
Stoichiometry Control: Crucial for determining if the salt forms as the hydrogen oxalate (1:1)

or the oxalate (2:1).

Procedure: Dissolve N-p-tolyl-guanidine in minimal hot Methanol. Add Oxalic acid (0.5 eq for

2:1 salt; 1.0 eq for 1:1 salt) dissolved in warm Methanol.

Observation: Immediate precipitation often indicates amorphous material. Re-heating to

dissolution is required for crystal growth.

Crystallization Protocol (Self-Validating System)
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High-quality single crystals are the prerequisite for successful XRD analysis.[1] The following

protocol uses a Self-Validating approach: if crystals do not extinguish polarized light uniformly,

the step must be repeated.

Method: Slow Evaporation with Solvent Diffusion
Parameter Specification Causality / Rationale

Primary Solvent Methanol (MeOH)
High solubility for polar salts;

good H-bond donor/acceptor.

Anti-Solvent Diethyl Ether or Acetone
Lowers solubility gradually to

induce nucleation.

Temperature 4°C (Controlled Fridge)
Lower kinetic energy reduces

defects in the crystal lattice.

Vessel 20mL Scintillation Vial
Narrow geometry controls

evaporation rate.

Protocol Steps:

Saturation: Prepare a near-saturated solution of the salt in MeOH at 40°C. Filter through a

0.45 µm PTFE syringe filter to remove dust (nucleation sites).

Diffusion: Place the vial (uncapped) inside a larger jar containing the anti-solvent (Diethyl

ether). Cap the large jar.

Validation: Inspect after 48-72 hours under a polarizing microscope.

Pass: Sharp edges, transparent, uniform extinction.

Fail: Dendritic growth, opacity, or twinning (requires re-crystallization with lower

concentration).

Single Crystal X-Ray Diffraction (SC-XRD) Workflow
Data Collection Parameters
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To minimize thermal motion (atomic displacement parameters), data collection at cryogenic

temperatures is mandatory.

Instrument: Bruker D8 QUEST or equivalent (Mo-K

or Cu-K

radiation).

Temperature: 100 K (using Nitrogen cryostream).

Strategy: Full sphere collection (completeness > 99%) to ensure accurate space group

determination.

Structural Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 or WinGX.

Hydrogen Treatment:

C-H hydrogens: Constrain to riding models (Aromatic C-H = 0.95 Å).[2]

N-H / O-H hydrogens: Locate in the Difference Fourier Map. This is critical to prove proton

transfer (Salt formation vs. Co-crystal).

Structural Analysis: The Core Directive
When analyzing the solved structure, you must validate the specific supramolecular synthons.

For N-p-Tolyl-guanidine oxalate, the structure is governed by the R2_2(8) graph set.

The R2_2(8) Guanidinium-Carboxylate Synthon
The guanidinium moiety has two donor protons (

) oriented to bond with the two acceptor oxygens of the carboxylate group.

Interaction:

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/2673-401X/6/3/38
https://www.benchchem.com/product/b1430305/docs?utm_src=pdf-body#technical-guide-crystal-structure-analysis-of-n-p-tolyl-guanidine-oxalate-salt
https://pubmed.ncbi.nlm.nih.gov/21123887/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Geometry: A cyclic 8-membered ring.

Validation Metric: The

distance should be between 2.75 Å and 2.95 Å.

Visualization of the Interaction Network
The following diagram illustrates the expected hydrogen bonding network and the synthesis

logic.
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Caption: Synthesis workflow and the resulting R2_2(8) supramolecular synthon in the crystal

lattice.

Quantitative Validation Criteria
Use the table below to validate your refined structural data against standard values for

guanidine salts.
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Structural Parameter Expected Range Significance

C-N Bond Length (Guanidine) 1.32 – 1.34 Å

Indicates resonance

delocalization (partial double

bond character).

C-N-C Bond Angles ~120°

Confirms ngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

hybridization and planarity.

N...O H-Bond Distance 2.75 – 2.95 Å
Strong Charge-Assisted

Hydrogen Bond (CAHB).

Torsion Angle (Tolyl-Guanidine) 30° – 60°

The tolyl ring usually twists out

of the guanidine plane to

minimize steric clash.

Proton Location On Guanidine N
Essential: Confirms salt

formation (vs. co-crystal).

Pharmaceutical Implications[4]
Solubility Enhancement
The oxalate salt disrupts the tight packing of the hydrophobic tolyl rings found in the free base.

The introduction of the hydrophilic oxalate anion creates "water channels" in the lattice,

significantly lowering the lattice energy barrier for dissolution.

Stability and Polymorphism
Guanidine salts are prone to polymorphism. The analysis must check for solvent voids.

If voids > 20 Å³ are present, the structure may be a solvate (e.g., methanol solvate).

Action: Perform Thermogravimetric Analysis (TGA) to confirm if solvent loss occurs, which

would destabilize the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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